

5-Bromo-N-isopropylpicolinamide: A Technical Overview

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Compound of Interest

Compound Name: 5-Bromo-N-isopropylpicolinamide

Cat. No.: B1328589

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties of **5-Bromo-N-isopropylpicolinamide**. While this compound is available commercially for research purposes, detailed experimental data and biological activity studies are not extensively reported in publicly accessible literature. This document compiles the available information and highlights areas where further investigation is needed.

Core Chemical Properties

5-Bromo-N-isopropylpicolinamide is a brominated heterocyclic amide. The presence of the bromine atom and the picolinamide scaffold makes it a potential candidate for further chemical modifications and a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of **5-Bromo-N-isopropylpicolinamide**

Property	Value	Source
CAS Number	845305-90-0	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₉ H ₁₁ BrN ₂ O	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	243.1 g/mol	--INVALID-LINK--
Predicted Boiling Point	364.9 ± 27.0 °C	--INVALID-LINK--
Predicted Density	1.411 ± 0.06 g/cm ³	--INVALID-LINK--
Experimental Melting Point	Not available in searched literature.	-
Solubility	Not available in searched literature.	-

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-N-isopropylpicolinamide** is not readily available in the public domain. For structurally related compounds, standard analytical techniques are employed for characterization. It is anticipated that the following spectroscopic methods would be crucial for the structural elucidation and purity assessment of this compound.

Table 2: Anticipated Spectroscopic Data for **5-Bromo-N-isopropylpicolinamide**

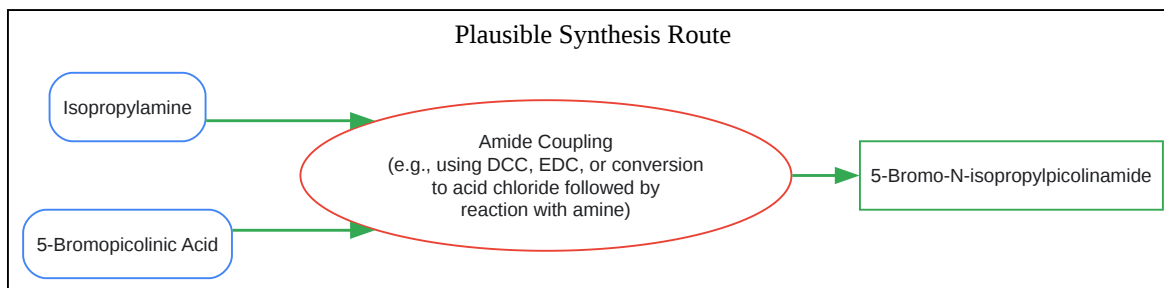
Technique	Expected Observations
^1H NMR	Signals corresponding to the isopropyl group (a doublet and a septet), and distinct aromatic protons on the pyridine ring.
^{13}C NMR	Resonances for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as C-Br stretching vibrations.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **5-Bromo-N-isopropylpicolinamide** are not currently available in the searched scientific literature. However, general synthetic strategies for related picolinamide derivatives can provide a foundational approach.

General Synthesis Approach

The synthesis of N-substituted picolinamides often involves the coupling of a picolinic acid derivative with a corresponding amine. For **5-Bromo-N-isopropylpicolinamide**, a plausible synthetic route would involve the amidation of 5-bromopicolinic acid with isopropylamine.



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Caption: Plausible synthetic route for **5-Bromo-N-isopropylpicolinamide**.

General Purification and Analytical Methods

Purification of related brominated aromatic compounds often utilizes techniques such as recrystallization or column chromatography. Analytical characterization would typically involve High-Performance Liquid Chromatography (HPLC) for purity assessment, coupled with the spectroscopic methods outlined in Table 2 for structural confirmation.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or mechanism of action of **5-Bromo-N-isopropylpicolinamide**. Studies on other picolinamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.^[1] However, without specific data for the title compound, any discussion of its biological role would be purely speculative.

Due to the lack of data on biological targets and signaling pathways, the creation of a corresponding Graphviz diagram is not possible at this time.

Future Research Directions

The current body of public knowledge on **5-Bromo-N-isopropylpicolinamide** is limited. Future research efforts would be beneficial in the following areas:

- Development and publication of detailed synthetic and purification protocols. This would enhance the accessibility and reproducibility of research involving this compound.
- Thorough spectroscopic characterization. Comprehensive NMR, IR, and mass spectrometry data would provide a definitive structural confirmation and a valuable reference for future studies.
- Investigation of its physicochemical properties. Experimental determination of its melting point, solubility in various solvents, and other physical constants would be valuable.
- Screening for biological activity. A broad-based screening against various cell lines (e.g., cancer, microbial) and biological targets could uncover potential therapeutic applications.
- Mechanism of action studies. Should any significant biological activity be identified, subsequent studies to elucidate the underlying signaling pathways and molecular targets would be a critical next step.

This document serves as a starting point for researchers interested in **5-Bromo-N-isopropylpicolinamide**. The identified gaps in the current literature represent opportunities for new and impactful research in the fields of synthetic chemistry, analytical chemistry, and drug discovery.

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References

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-N-isopropylpicolinamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328589#5-bromo-n-isopropylpicolinamide-chemical-properties]

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